For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physicochemical Properties of Norisoboldine Alkaloid
Abstract: Norisoboldine is a prominent isoquinoline (B145761) alkaloid primarily isolated from the dried root of Lindera aggregata. It has garnered significant scientific interest due to its diverse pharmacological activities, including potent anti-inflammatory, immunomodulatory, and anti-arthritic effects. This document provides a comprehensive technical overview of the core physicochemical properties of Norisoboldine, details its known mechanisms of action through various signaling pathways, and outlines the experimental methodologies used for its characterization and bioactivity assessment. All quantitative data are summarized for clarity, and key molecular pathways and experimental workflows are visualized to facilitate understanding.
Core Physicochemical Properties
The fundamental physicochemical characteristics of Norisoboldine are crucial for its handling, formulation, and interpretation of its biological activity. These properties have been determined using various analytical techniques.
Table 1: Physicochemical Properties of Norisoboldine
| Property | Value | References |
| Chemical Structure | (See Figure 1) | [1] |
| Molecular Formula | C₁₈H₁₉NO₄ | [2][3][4][5] |
| Molecular Weight | 313.35 g/mol | [2][4][5] |
| CAS Number | 23599-69-1 | [4][5][6] |
| IUPAC Name | (6aS)-2,10-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,9-diol | [3][7][8] |
| Synonyms | (+)-Laurelliptine, Laurelliptin | [5][9] |
| Appearance | Solid | [7] |
| Predicted XlogP | 2.3 | [3] |
| Storage Conditions | -20°C, protected from light | [5][7][10] |
Figure 1: Chemical Structure of Norisoboldine.
Table 2: Solubility Profile of Norisoboldine
| Solvent | Solubility | References |
| Water | ≥54.6 mg/mL | [7] |
| Ethanol (EtOH) | ≥52.3 mg/mL | [7] |
| Dimethyl Sulfoxide (DMSO) | ≥31.3 mg/mL | [7] |
Note: Despite its aqueous solubility, Norisoboldine exhibits poor oral bioavailability, which has led to the development of novel delivery systems like self-nanoemulsifying drug delivery systems (SNEDDS) to enhance its therapeutic efficacy.[11][12]
Spectroscopic and Analytical Characterization
The structural elucidation and purity assessment of Norisoboldine rely on a combination of modern spectroscopic and chromatographic techniques.
Table 3: Key Spectroscopic and Analytical Data References
| Technique | Application | References |
| NMR Spectroscopy (¹H & ¹³C) | Structural confirmation and elucidation of metabolites. | [13][14][15] |
| Mass Spectrometry (MS) | Molecular weight determination and fragmentation analysis. | [3][7][13] |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification, and isolation. | [5][13] |
| UV-Vis Spectroscopy | Characterization of metabolites. | [13] |
| Fourier Transform Infrared (FT-IR) Spectroscopy | Characterization of phospholipid complexes. | [11] |
| Differential Scanning Calorimetry (DSC) | Thermal analysis of formulations. | [11] |
Biological Activity and Signaling Pathways
Norisoboldine modulates several key signaling pathways, which underlies its therapeutic potential in various diseases, particularly those with an inflammatory or immunological basis.[16][17]
Aryl Hydrocarbon Receptor (AhR) Signaling
Norisoboldine is a natural agonist of the Aryl Hydrocarbon Receptor (AhR).[18][19] This interaction is central to its immunomodulatory effects. Upon binding, Norisoboldine initiates the nuclear translocation of AhR, which then dimerizes with the ARNT protein. This complex binds to Xenobiotic Response Elements (XREs) in the DNA, upregulating target genes like CYP1A1.[20] This pathway is critical for its ability to induce the differentiation of regulatory T cells (Treg cells) in the intestine, thereby attenuating systemic inflammation in conditions like rheumatoid arthritis.[18] Furthermore, Norisoboldine promotes the formation of an AhR-NF-κB-p65 complex, which inhibits the nuclear translocation of the pro-inflammatory transcription factor NF-κB.[20]
MAPK Signaling Pathway
Norisoboldine demonstrates significant anti-inflammatory activity by inhibiting macrophage activation. It substantially reduces the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages. This effect is achieved by inhibiting the phosphorylation, and thus activation, of mitogen-activated protein kinases (MAPKs), including p38, ERK, and JNK.[21] Notably, this mechanism is independent of NF-κB activation in this context.[4][21]
Notch1 and NFAT Signaling
Norisoboldine also interferes with other critical cellular processes:
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Notch1 Pathway: It inhibits synovial angiogenesis, a key process in rheumatoid arthritis pathology, by moderating the Notch1 pathway. It is proposed that Norisoboldine binds to the Notch1 transcription complex, promoting its activation, which in turn inhibits the endothelial tip cell phenotype required for new blood vessel formation.[22]
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NFAT Pathway: In T-cells, Norisoboldine inhibits the activation of the Nuclear Factor of Activated T-cells (NFAT). It prevents the dephosphorylation of NFAT, which is required for its nuclear translocation and activity. This leads to suppressed expression of target genes like Interleukin-2 (IL-2), highlighting its potential for treating T-cell mediated disorders like atopic dermatitis.[23]
Experimental Protocols and Methodologies
General Workflow for Isolation and Characterization
The study of Norisoboldine begins with its extraction from natural sources, followed by rigorous purification and structural confirmation.
Key Experimental Methodologies
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Determination of AhR Agonism:
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Cell Culture: Murine macrophage-like RAW 264.7 cells or naïve T cells are cultured.[18][20]
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Treatment: Cells are treated with varying concentrations of Norisoboldine.
-
Analysis:
-
Gene Expression: Upregulation of CYP1A1 mRNA is measured using real-time PCR (RT-PCR).[18]
-
Reporter Assay: A luciferase reporter gene under the control of an XRE promoter is used to quantify AhR transcriptional activity.[18]
-
Protein Analysis: Western blotting is used to detect the nuclear translocation of AhR and its dissociation from Hsp90. Co-immunoprecipitation assays confirm the formation of AhR-ARNT and AhR-NF-κB complexes.[20]
-
-
-
Macrophage Anti-inflammatory Assay:
-
Cell Culture and Stimulation: RAW 264.7 cells are pre-treated with Norisoboldine and then stimulated with LPS (1 µg/mL).[21]
-
Cytokine Measurement:
-
NO production is measured in the culture supernatant using the Griess reagent.
-
TNF-α, IL-1β, and IL-6 levels are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[21]
-
-
MAPK Phosphorylation Analysis: Cell lysates are collected and subjected to Western blotting using antibodies specific for the phosphorylated and total forms of p38, ERK, and JNK.[21]
-
-
In Vivo Collagen-Induced Arthritis (CIA) Model:
-
Induction: Arthritis is induced in mice or rats by immunization with type II collagen emulsified in Freund's complete adjuvant.[18][24]
-
Treatment: Once arthritis is established, animals are treated orally with Norisoboldine (e.g., 40 mg/kg).[10]
-
Assessment:
-
Clinical Scoring: Arthritis severity is monitored and scored based on paw swelling and erythema.[24]
-
Histopathology: Joint tissues are collected, sectioned, and stained (e.g., with H&E) to evaluate inflammatory cell infiltration, synovial hyperplasia, and bone erosion.[18][20]
-
Immunological Analysis: Serum levels of anti-collagen antibodies are measured by ELISA. T-cell proliferation in response to collagen is assessed.[24]
-
-
Conclusion
Norisoboldine is a pharmacologically versatile isoquinoline alkaloid with well-defined physicochemical properties. Its therapeutic potential, particularly in inflammatory and autoimmune diseases, is supported by its function as a potent modulator of critical signaling pathways, including the AhR, MAPK, and Notch1 pathways. While its poor oral bioavailability presents a formulation challenge, ongoing research into advanced drug delivery systems holds promise for its clinical translation. The detailed methodologies and summarized data in this guide serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
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- 20. Norisoboldine, an Anti-Arthritis Alkaloid Isolated from Radix Linderae, Attenuates Osteoclast Differentiation and Inflammatory Bone Erosion in an Aryl Hydrocarbon Receptor-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Norisoboldine inhibits the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated RAW 264.7 cells by down-regulating the activation of MAPKs but not NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Norisoboldine, an alkaloid compound isolated from Radix Linderae, inhibits synovial angiogenesis in adjuvant-induced arthritis rats by moderating Notch1 pathway-related endothelial tip cell phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Norisoboldine, an alkaloid from Radix linderae, inhibits NFAT activation and attenuates 2,4-dinitrofluorobenzene-induced dermatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Therapeutic effect of norisoboldine, an alkaloid isolated from Radix Linderae, on collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
